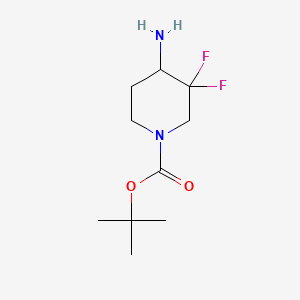

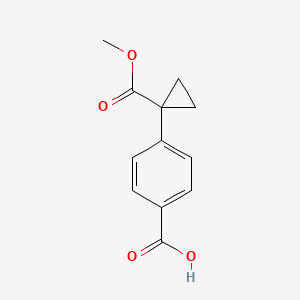

4-(1-(メトキシカルボニル)シクロプロピル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is a derivative of p-Tolylacetic acid. This compound is known for its unique structure, which includes a cyclopropyl group attached to a benzoic acid moiety through a methoxycarbonyl linker. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

科学的研究の応用

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a reagent in the preparation of quaternary amines and in Suzuki–Miyaura coupling reactions.

Biology: It is involved in the inhibition of epithelial sodium channels in bronchial epithelium.

Medicine: Its derivatives are explored for potential therapeutic applications, although specific uses are still under investigation.

Industry: It is used in the synthesis of various organic compounds and materials.

作用機序

Target of Action

4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid primarily targets the epithelial sodium channels (ENaC) in the bronchial epithelium . These channels play a crucial role in regulating sodium balance and fluid homeostasis in the respiratory tract.

Mode of Action

The compound interacts with ENaC by inhibiting its activity. This inhibition reduces sodium reabsorption in the bronchial epithelium, leading to an increase in the hydration of the airway surface liquid. This mechanism is beneficial in conditions where mucus clearance is impaired, such as cystic fibrosis .

Biochemical Pathways

By inhibiting ENaC, 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid affects the sodium transport pathway. This inhibition disrupts the sodium-potassium balance, leading to increased water content in the mucus. The downstream effect is improved mucus clearance and reduced mucus viscosity, which can alleviate symptoms in respiratory conditions .

Pharmacokinetics

The pharmacokinetics of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the respiratory tract and distributed primarily to the lungs. It undergoes metabolic conversion in the liver and is excreted mainly via the kidneys. The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption in the respiratory tract .

Result of Action

At the molecular level, the inhibition of ENaC by 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid leads to decreased sodium reabsorption and increased hydration of the airway surface liquid. At the cellular level, this results in enhanced ciliary function and improved mucus clearance. Clinically, these effects can translate to better respiratory function and symptom relief in patients with conditions like cystic fibrosis .

Action Environment

The efficacy and stability of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s stability may decrease in highly acidic or basic environments. Additionally, the presence of other medications or compounds that affect ENaC activity can modulate the compound’s efficacy. Therefore, understanding the environmental context is crucial for optimizing its therapeutic use .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid typically involves the esterification of dicarboxylic acids. The commercially crude compound can be recrystallized from a methanol/water solution (1:1) to obtain pure crystals .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves standard organic synthesis techniques, including esterification and recrystallization, to ensure high purity and yield.

化学反応の分析

Types of Reactions: 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

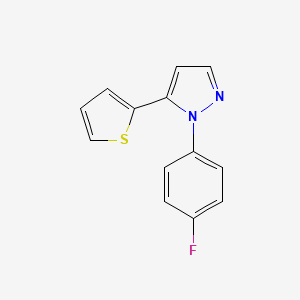

類似化合物との比較

p-Tolylacetic acid: A precursor to 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid.

4-(Methoxycarbonyl)benzoic acid: A related compound with a similar methoxycarbonyl group but without the cyclopropyl moiety.

4-(Methylthio)benzoic acid: Another derivative of benzoic acid with a different functional group.

Uniqueness: 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specific research and industrial applications.

特性

IUPAC Name |

4-(1-methoxycarbonylcyclopropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-11(15)12(6-7-12)9-4-2-8(3-5-9)10(13)14/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOUXACCXBMBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)

![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)

![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)